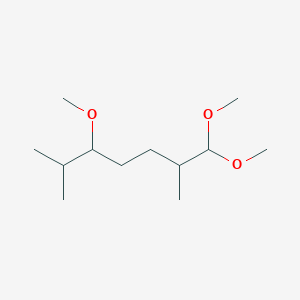

1,1,5-Trimethoxy-2,6-dimethylheptane

Description

For instance, 3,3-Bis(methoxymethyl)-2,6-dimethylheptane (CAS 129228-11-1), a compound with methoxy and methyl substituents, shares functional group similarities and industrial relevance. This branched ether-alcohol hybrid is noted for its high octane number, making it valuable as a gasoline additive to improve combustion efficiency and reduce knocking . Its low volatility and solubility in organic solvents also enable applications in fragrances and organic synthesis .

Properties

CAS No. |

62597-31-3 |

|---|---|

Molecular Formula |

C12H26O3 |

Molecular Weight |

218.33 g/mol |

IUPAC Name |

1,1,5-trimethoxy-2,6-dimethylheptane |

InChI |

InChI=1S/C12H26O3/c1-9(2)11(13-4)8-7-10(3)12(14-5)15-6/h9-12H,7-8H2,1-6H3 |

InChI Key |

HNJDEZDLBUYSRF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CCC(C)C(OC)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared based on substituent positions and functional groups:

| Compound Name | CAS Number | Substituents | Key Functional Groups |

|---|---|---|---|

| 1,1,5-Trimethoxy-2,6-dimethylheptane | Not Provided | Methoxy (1,1,5), Methyl (2,6) | Ether, Alkyl Branches |

| 3,3-Bis(methoxymethyl)-2,6-dimethylheptane | 129228-11-1 | Methoxymethyl (3,3), Methyl (2,6) | Ether, Alcohol, Alkyl Branches |

| 2,6-Dimethylheptane | 1072-05-5 | Methyl (2,6) | Alkyl Branches |

| 2,5-Dimethylheptane | Not Provided | Methyl (2,5) | Alkyl Branches |

Key Observations :

- Oxygenated vs. Non-Oxygenated: The methoxy/methoxymethyl groups in the trimethoxy and bis-methoxymethyl derivatives enhance polarity and reduce volatility compared to purely hydrocarbon analogs like 2,6-dimethylheptane .

- Branching Effects : Increased branching (e.g., 2,6-dimethylheptane vs. 2,5-dimethylheptane) improves octane ratings in fuels but may reduce energy density .

Physical and Chemical Properties

Data from fuel and emissions studies highlight critical differences:

*Estimated based on hydrocarbon analogs.

Key Findings :

- Oxygenated Compounds: The bis-methoxymethyl derivative’s low volatility and high octane number make it superior for clean combustion and reduced particulate emissions compared to non-oxygenated isomers .

- Emissions Profile: Non-oxygenated dimethylheptanes (e.g., 2,5-dimethylheptane) are linked to higher VOC emissions in vehicle interiors, suggesting oxygenated variants may mitigate environmental release .

Reactivity and Environmental Impact

- Combustion Behavior : Oxygenated compounds like 3,3-bis(methoxymethyl)-2,6-dimethylheptane exhibit slower oxidation kinetics, reducing soot formation compared to 2,6-dimethylheptane .

- Environmental Persistence : Methoxy groups may enhance biodegradability relative to purely aliphatic structures, though long-term ecotoxicological data is lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.